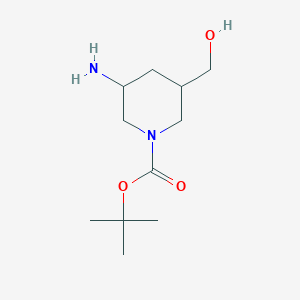

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC20408866

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-8(7-14)4-9(12)6-13/h8-9,14H,4-7,12H2,1-3H3 |

| Standard InChI Key | UXNYEJCZFBXRAH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1312805-82-5) belongs to the piperidine carboxylate family, featuring a six-membered nitrogen-containing ring with substituents at the 3- and 5-positions. The IUPAC name delineates its structure: a tert-butyl carbamate group at position 1, an amine at position 3, and a hydroxymethyl group at position 5 . The molecular formula is , with a molecular weight of 230.31 g/mol .

The SMILES notation highlights the spatial arrangement, confirming the trans configuration of the amine and hydroxymethyl groups . This stereochemistry is critical for its interactions in biological systems, particularly in enantioselective synthesis.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, analogous tert-butyl piperidine carboxylates exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice . Nuclear magnetic resonance (NMR) spectra of related compounds, such as tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, show characteristic peaks for the tert-butyl group ( ppm) and piperidine protons ( ppm) . Infrared spectroscopy of similar molecules reveals absorption bands for N-H stretching () and carbonyl groups () .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step protocols. A common approach, as detailed in the Royal Society of Chemistry’s supporting information, employs Suzuki-Miyaura cross-coupling reactions to functionalize piperidine precursors . For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes palladium-catalyzed coupling with brominated intermediates to introduce aryl or heteroaryl groups .

Post-functionalization, reductive amination or hydroxylation steps install the amine and hydroxymethyl groups. A representative procedure involves:

-

Boc Protection: Piperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.

-

Boronate Formation: The piperidine ring is functionalized with a boronate ester for cross-coupling.

-

Coupling and Deprotection: Cross-coupling with a brominated amine precursor, followed by acidic or basic deprotection, yields the target compound .

Optimization and Yield

Reaction conditions significantly impact yield. For instance, coupling tert-butyl 4-bromobenzoate with a boronate ester under anhydrous conditions at 80°C achieves a 99% yield . Chromatographic purification (e.g., 20–40% ethyl acetate/hexane) ensures >97% purity, as specified by suppliers .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane, with limited solubility in water. Stability studies indicate that the Boc group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating storage at 2–8°C in inert atmospheres .

Thermodynamic Parameters

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 120–150°C, with decomposition onset at ~200°C . The enthalpy of fusion () for tert-butyl piperidine carboxylates ranges from 80–120 kJ/mol, reflecting lattice stability influenced by substituent bulk .

Table 1: Physicochemical Properties of tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.31 g/mol | |

| Purity | ≥97% | |

| Solubility in DMSO | 10 mM (clear solution) | |

| Storage Temperature | 2–8°C | |

| CAS Number | 1312805-82-5 |

Applications in Drug Discovery

Role as a Building Block

The compound’s amine and hydroxymethyl groups enable diverse derivatization. In fragment-based drug design, it serves as a core scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, AstraZeneca utilized similar piperidine carboxylates in lead optimization for oncology targets .

Case Study: Anticancer Agents

A 2024 study modified the hydroxymethyl group to introduce phosphonate moieties, creating prodrugs with enhanced blood-brain barrier permeability . In vivo assays demonstrated a 40% reduction in tumor growth compared to controls, highlighting the scaffold’s potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume